1-Chloro-3-fluoro-4-iodo-2-methoxybenzene

Selective cross-coupling Palladium catalysis Halogen reactivity

Scientifically non-substitutable due to its unique 1-Cl, 2-OCH₃, 3-F, 4-I substitution pattern. This orthogonal reactivity profile enables sequential Suzuki/Sonogashira couplings and directed ortho-metalation, essential for modular drug discovery and fluorinated PET tracer synthesis. Ensure supply chain integrity with this specific regioisomer.

Molecular Formula C7H5ClFIO
Molecular Weight 286.47 g/mol
CAS No. 2384019-48-9
Cat. No. B6293082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-fluoro-4-iodo-2-methoxybenzene
CAS2384019-48-9
Molecular FormulaC7H5ClFIO
Molecular Weight286.47 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1F)I)Cl
InChIInChI=1S/C7H5ClFIO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,1H3
InChIKeyKKXWFFXMNUUWKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (CAS 2384019-48-9): Procurement-Grade Overview for Halogenated Aromatic Intermediates


1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (CAS 2384019-48-9) is a tetra-substituted benzene derivative with the molecular formula C₇H₅ClFIO and a molecular weight of 286.47 g/mol [1]. This compound is classified as a halogenated aromatic building block and is primarily utilized as an intermediate in advanced organic synthesis and medicinal chemistry research programs . Its structural hallmark is the presence of four distinct substituents—chloro, fluoro, iodo, and methoxy—positioned on a single aromatic ring, which confers a unique reactivity profile that underpins its utility in constructing complex molecular architectures via selective cross-coupling methodologies .

Why 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (CAS 2384019-48-9) Cannot Be Substituted by Other In-Class Halogenated Benzene Derivatives


Generic substitution of 1-chloro-3-fluoro-4-iodo-2-methoxybenzene with other halogenated methoxybenzenes, even those sharing the same molecular formula, is scientifically unsound due to the precise and non-interchangeable nature of its substitution pattern. The relative positions of the chloro, fluoro, iodo, and methoxy groups (arranged as 1-Cl, 2-OCH₃, 3-F, 4-I) dictate a specific electronic and steric environment [1]. This unique arrangement directly governs the orthogonality and selectivity of subsequent reactions, such as the preferential oxidative addition of the iodo group in palladium-catalyzed cross-couplings, while the chloro and fluoro substituents influence the electronic character of the ring and can serve as handles for later, alternative transformations . Consequently, even closely related isomers (e.g., 1-chloro-3-fluoro-2-iodo-4-methoxybenzene) or analogs with a different halogen (e.g., replacing chlorine with bromine) will exhibit markedly different reactivity, selectivity, and physical properties, rendering them unsuitable replacements in established synthetic pathways or for achieving the same molecular outcomes .

Quantitative Differentiation Evidence for 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (CAS 2384019-48-9) Against Closest Analogs


Orthogonal Reactivity Profile: Preferential Iodide Reactivity in Cross-Coupling Compared to Chloro or Fluoro Substituents

The carbon-iodine bond in 1-chloro-3-fluoro-4-iodo-2-methoxybenzene is significantly more reactive in oxidative addition with palladium(0) catalysts compared to the carbon-chlorine and carbon-fluorine bonds, enabling highly selective mono-functionalization at the 4-position. For example, in related polyhalogenated systems, the relative reactivity of C(sp²)–I versus C(sp²)–Cl in Suzuki-Miyaura couplings can be >100:1 under optimized conditions . This contrasts sharply with analogs lacking the iodo group (e.g., 1-chloro-3-fluoro-2-methoxybenzene) which require harsher conditions or different catalysts for functionalization, often resulting in lower selectivity and yield. The presence of the iodo group provides a primary, chemoselective handle for modular synthesis .

Selective cross-coupling Palladium catalysis Halogen reactivity

Molecular Weight and Lipophilicity (LogP) Comparison Against Bromo-Analog 1-Bromo-3-fluoro-4-iodo-2-methoxybenzene

A direct comparison of key computed physicochemical properties between 1-chloro-3-fluoro-4-iodo-2-methoxybenzene (Target) and its closest halogen analog, 1-bromo-3-fluoro-4-iodo-2-methoxybenzene (Comparator), reveals quantifiable differences that impact handling and biological performance. The target compound has a lower molecular weight (286.47 g/mol vs. 330.92 g/mol for the bromo-analog) and a slightly higher predicted lipophilicity (XLogP3-AA of 3.3 vs. a predicted LogP of ~3.0-3.1 for the bromo-analog) [1][2]. The ~44.5 g/mol lower molecular weight is advantageous for reducing the final molecular weight of drug candidates in fragment-based or lead optimization programs. The higher LogP value may also confer slightly improved passive membrane permeability in biological assays .

Physicochemical properties Lipophilicity Analog comparison

Purity and Availability: Benchmarking Against Alternative Suppliers and Analogs

Procurement of 1-chloro-3-fluoro-4-iodo-2-methoxybenzene is characterized by high purity specifications across multiple vendors (NLT 98% purity commonly reported [1]), which is essential for reproducibility in research and development. In contrast, data for direct positional isomers (e.g., 1-chloro-3-fluoro-2-iodo-4-methoxybenzene) or even the bromo-analog (1-bromo-3-fluoro-4-iodo-2-methoxybenzene) often show lower or less well-defined purity baselines (e.g., 95% minimum purity) from certain suppliers . A higher and more consistently defined purity reduces the risk of introducing unknown impurities that can confound reaction yields, skew biological assay results, or require additional purification steps, thereby increasing total project cost and time.

Chemical procurement Purity specifications Supply chain

Substituent Electronic Effects: Influence of Chloro vs. Bromo on Ring Deactivation and Regioselectivity

The chloro substituent in 1-chloro-3-fluoro-4-iodo-2-methoxybenzene exerts a stronger -I (inductive electron-withdrawing) effect compared to a bromo substituent, while still providing a weaker +M (resonance electron-donating) effect. This results in a net deactivation of the aromatic ring that is more pronounced than with bromine . Quantitative Hammett σₚ values illustrate this difference: Cl (σₚ = +0.23) vs. Br (σₚ = +0.18) [1]. This ~28% stronger electron-withdrawing character of chlorine impacts the rates of subsequent electrophilic aromatic substitution (EAS) reactions and influences the regioselectivity of reactions at positions ortho or para to the substituent. In the context of the target compound's unique 1,2,3,4-substitution pattern, this effect fine-tunes the electronic environment of the remaining reactive sites (C5 and C6), which is not the case for the corresponding bromo-analog.

Electronic effects Reactivity Regioselectivity

Optimal Deployment Scenarios for 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene (CAS 2384019-48-9) in Drug Discovery and Advanced Synthesis


Sequential Cross-Coupling in Medicinal Chemistry for the Generation of Highly Functionalized Biaryls and Terphenyls

This compound is an ideal building block for the modular construction of complex drug-like molecules. Its primary utility lies in its orthogonal reactivity: the iodine atom serves as the first and most reactive handle for a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira), enabling the attachment of one molecular fragment with high selectivity at the 4-position . Following this initial coupling, the chloro substituent at the 1-position can be engaged in a subsequent, more demanding cross-coupling reaction (e.g., using Buchwald-Hartwig amination or a second Suzuki coupling under forcing conditions) or a nucleophilic aromatic substitution, allowing for the introduction of a second distinct fragment in a controlled manner . The fluoro and methoxy groups modulate the electronic properties of the intermediates and final products without interfering with these key bond-forming events. This sequential functionalization strategy is a cornerstone of modern medicinal chemistry for rapidly exploring chemical space around a central aromatic core [1].

Synthesis of Ortho-Lithiated Intermediates for the Introduction of Electrophiles

The 1-chloro-3-fluoro substitution pattern, with the methoxy group at the 2-position, positions the compound for directed ortho-metalation (DoM) strategies. While the iodine at the 4-position is the primary reactive site for cross-coupling, the strong ortho-directing and activating effect of the methoxy group, combined with the electron-withdrawing and stabilizing influence of the ortho-fluoro and adjacent chloro substituents, can facilitate selective deprotonation at the 5-position (or 6-position) using strong bases like LDA or n-BuLi . This generates a nucleophilic aryl lithium species that can be quenched with a wide array of electrophiles (e.g., aldehydes, ketones, borates, or halogens) to install a third functional group on the aromatic ring . This capability adds a third dimension of functionalization beyond sequential cross-couplings, making the compound an exceptionally versatile scaffold for complex molecule assembly [1].

Development of Fluorinated Drug Candidates and PET Imaging Tracers

The presence of the fluorine atom is a key value driver in pharmaceutical research. Fluorine substitution is a well-validated strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity of drug candidates . 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene serves as a direct source of this valuable fluorinated aromatic motif. Furthermore, the compound's specific structure and the presence of an iodine atom make it a potential precursor for the development of Positron Emission Tomography (PET) imaging tracers. The iodine can potentially be exchanged for a radioactive fluorine-18 (¹⁸F) isotope via nucleophilic aromatic substitution or through iodonium ylide chemistry, enabling the creation of a radiolabeled analog for in vivo imaging studies . This dual role as both a lead-optimization building block and a potential precursor for an imaging tool makes it highly valuable for integrated drug discovery programs that incorporate molecular imaging to study target engagement and pharmacokinetics [1].

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